Nelarabin
Übersicht
Beschreibung
Nelarabin ist ein Purin-Nukleosid-Analogon und ein antineoplastisches Mittel, das hauptsächlich zur Behandlung von T-Zell-akuter lymphatischer Leukämie und T-Zell-lymphoblastischem Lymphom eingesetzt wird . Es ist ein Prodrug des Deoxyguanosin-Analogons 9-β-Arabinofuranosylguanin, das selektiv toxisch für T-Lymphoblasten ist .
Wissenschaftliche Forschungsanwendungen
Nelarabin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Medizin und Biologie. Es wird hauptsächlich zur Behandlung von rezidivierender oder refraktärer T-Zell-akuter lymphatischer Leukämie und T-Zell-lymphoblastischem Lymphom eingesetzt . Untersuchungen haben gezeigt, dass this compound bei Patienten, die nicht auf andere Behandlungen angesprochen haben, wirksam ist, um eine Remission zu induzieren . Darüber hinaus wird this compound in Kombination mit anderen Chemotherapeutika untersucht, um die Behandlungsergebnisse zu verbessern .
Wirkmechanismus
This compound ist ein Prodrug, das durch Adenosin-Deaminase in seine aktive Form, 9-β-Arabinofuranosylguanin (ara-G), umgewandelt wird . Ara-G wird dann zu seiner Triphosphatform, ara-GTP, phosphoryliert, die in die DNA von leukämischen Blasten eingebaut wird. Dieser Einbau hemmt die DNA-Synthese und induziert Apoptose in T-Lymphoblasten . Die selektive Toxizität von this compound gegenüber T-Lymphoblasten ist auf die höhere Expression von Enzymen zurückzuführen, die this compound in diesen Zellen in seine aktive Form umwandeln .
Wirkmechanismus
Target of Action
Nelarabine, also known as Nelzarabine, is a purine nucleoside analog and antineoplastic agent . It is primarily used for the treatment of acute T-cell lymphoblastic leukemia and T-cell lymphoblastic lymphoma . The primary targets of Nelarabine are T-cells, particularly those involved in T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL) .
Mode of Action
Nelarabine is a prodrug of arabinosylguanine nucleotide triphosphate (araGTP), a type of purine nucleoside analog . It is converted to its corresponding araGTP, resulting in the inhibition of DNA synthesis and cytotoxicity . Nelarabine preferentially accumulates in T-cells since T-cells have a higher expression of enzymes that convert nelarabine to the active purine analog form .
Biochemical Pathways
Nelarabine is demethoxylated to ara-G by adenosine deaminase in the blood . The ara-G is subsequently transported into cancer cells via nucleoside transporters . Inside the cells, ara-G is phosphorylated by either deoxycytidine kinase to cytosolic ara-G monophosphate or by deoxyguanosine kinase to mitochondrial ara-G monophosphate . These are further phosphorylated to ara-G triphosphate, an intracellular active metabolite, by nucleotide kinases . Ara-G triphosphate is incorporated into DNA strands, thereby inhibiting DNA synthesis and eventually inducing apoptosis .
Pharmacokinetics
In terms of pharmacokinetics, Nelarabine is rapidly demethylated by adenosine deaminase (ADA) to form ara-G, followed by the mono-phosphorylation and the final modification to the active 5’-triphosphate, ara-GTP . The pharmacokinetics of both nelarabine and ara-G appear to be linear over the nelarabine dosing range of 104 to 2,900 mg/m² in both pediatric and adult patients . At the adult nelarabine dose of 1,500 mg/m², a mean intracellular Cmax for ara-GTP appeared within 3 to 25 hours after nelarabine infusion on day 1 .
Result of Action
The result of Nelarabine’s action is the inhibition of DNA synthesis and cytotoxicity . This leads to a complete response (CR) rate of 13% in pediatric patients and 18% in adult patients, albeit with serious hematological and neurological adverse events .
Action Environment
The action environment of Nelarabine is primarily within T-cells, particularly those involved in T-cell acute lymphoblastic leukemia (T-ALL) and T-cell lymphoblastic lymphoma (T-LBL) . The efficacy of Nelarabine can be influenced by the expression levels of enzymes that convert nelarabine to the active purine analog form
Biochemische Analyse
Biochemical Properties
Nelarabine plays a crucial role in biochemical reactions by inhibiting DNA synthesis. It is converted into its active form, arabinosylguanine nucleotide triphosphate (araGTP), through a series of enzymatic reactions. The conversion involves adenosine deaminase, which demethylates Nelarabine to form arabinosylguanine (ara-G). Ara-G is then phosphorylated by deoxycytidine kinase and deoxyguanosine kinase to form araGTP . AraGTP is incorporated into DNA strands, leading to the inhibition of DNA synthesis and eventual cell death. Nelarabine preferentially accumulates in T-cells due to the higher expression of enzymes that convert it to its active form .
Cellular Effects
Nelarabine exerts significant effects on various types of cells, particularly T lymphoblasts. It is uniquely toxic to T lymphoblasts compared to B lymphoblasts and normal lymphocytes . Nelarabine influences cell function by inducing apoptosis, inhibiting cell proliferation, and disrupting cell signaling pathways. It has been shown to affect the PI3K/AKT/mTOR signaling pathway, leading to reduced cell viability and increased apoptosis in T-ALL cells . Additionally, Nelarabine impacts gene expression and cellular metabolism, contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of Nelarabine involves its conversion to arabinosylguanine nucleotide triphosphate (araGTP), which is incorporated into the DNA of leukemic blasts. This incorporation inhibits DNA synthesis and induces apoptosis . Nelarabine is demethylated by adenosine deaminase to form arabinosylguanine (ara-G), which is then phosphorylated to araGTP by nucleotide kinases . AraGTP disrupts DNA synthesis by inhibiting DNA polymerase and causing chain termination . This leads to the accumulation of DNA damage and triggers apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nelarabine change over time. Nelarabine is rapidly demethylated to form arabinosylguanine (ara-G), which is then converted to its active form, araGTP . The stability and degradation of Nelarabine and its metabolites have been studied extensively. Nelarabine has a half-life of approximately 30 minutes, while ara-G has a half-life of about 3 hours . Long-term effects of Nelarabine on cellular function have been observed, including central and peripheral neurotoxicity . These effects are dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
The effects of Nelarabine vary with different dosages in animal models. Studies have shown that higher doses of Nelarabine can lead to increased toxicity, including neurotoxicity and hematological adverse effects . In animal models, the maximum tolerated dose (MTD) of Nelarabine has been identified, and dose-dependent effects on cell viability and apoptosis have been observed . At high doses, Nelarabine can cause significant adverse effects, including central nervous system toxicity and peripheral neuropathy .
Metabolic Pathways
Nelarabine is involved in several metabolic pathways. It is primarily metabolized by adenosine deaminase to form arabinosylguanine (ara-G), which is then phosphorylated to arabinosylguanine nucleotide triphosphate (araGTP) . AraGTP is incorporated into DNA, leading to the inhibition of DNA synthesis and cytotoxicity . Nelarabine and its metabolites are partially eliminated by the kidneys . The principal route of metabolism for Nelarabine is O-demethylation by adenosine deaminase .
Transport and Distribution
Nelarabine is transported and distributed within cells and tissues through nucleoside transporters . After administration, Nelarabine is rapidly demethylated to form arabinosylguanine (ara-G), which is then transported into cancer cells via nucleoside transporters . Inside the cells, ara-G is phosphorylated to form araGTP, which accumulates in T-cells due to their higher expression of enzymes that convert Nelarabine to its active form . This selective accumulation in T-cells contributes to its effectiveness against T-cell malignancies .
Subcellular Localization
The subcellular localization of Nelarabine and its active form, arabinosylguanine nucleotide triphosphate (araGTP), plays a crucial role in its activity and function. AraGTP is incorporated into the DNA of leukemic blasts, leading to the inhibition of DNA synthesis and induction of apoptosis . The targeting of araGTP to the nucleus and its incorporation into DNA strands are essential for its cytotoxic effects . Additionally, the phosphorylation of ara-G to araGTP occurs in both the cytosol and mitochondria, contributing to its overall cytotoxicity .
Vorbereitungsmethoden
Nelarabin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren umfasst die Verwendung von 2-Amino-6-Methoxypurin als Ausgangsmaterial. Diese Verbindung wird unter Verwendung von Hexamethyldisilazan einer Silylierungsschutzreaktion unterzogen, gefolgt von einer Reaktion mit 2,3,5-Tri-O-Benzyl-1-Chlorin-Arabinose in Gegenwart von Trimethylsilylfluorosulfonat als Katalysator . Das resultierende Zwischenprodukt wird dann unter Verwendung von Bortrichlorid entschützt, um this compound zu ergeben . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute, Kosten und Reaktionsbedingungen, um Skalierbarkeit und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Nelarabin durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu ergeben.
Substitution: This compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seines Purinrings.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Nelarabin ist unter den Purin-Nukleosid-Analoga einzigartig aufgrund seiner selektiven Toxizität gegenüber T-Lymphoblasten. Zu ähnlichen Verbindungen gehören:
Fludarabin: Ein weiteres Purin-Nukleosid-Analogon, das zur Behandlung hämatologischer Malignitäten eingesetzt wird.
Cladribin: Wird zur Behandlung von Haarzell-Leukämie und Multipler Sklerose eingesetzt.
Der einzigartige Wirkmechanismus und die selektive Toxizität von this compound machen es zu einer wertvollen Option für die Behandlung von T-Zell-Malignomen .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOXBSCIXZEQEQ-UHTZMRCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046842 | |
Record name | Nelarabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nelarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble to soluble in water, 1.39e+01 g/L | |
Record name | Nelarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nelarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Once nelarabine is metabolized into ara-GTP, the metabolite accumulates in leukemic blasts and incorporates into DNA to exert its S phase-specific cytotoxic effects, leading to the induction of fragmentation and apoptosis. Ara-GTP competes with endogenous deoxyGTP (dGTP) for incorporation into DNA. Once ara-GTP is incorporated at the 3' end of DNA, further DNA elongation is inhibited, which signals apoptosis and leads to cellular destruction. Additional cytotoxic activities may exist, but these are not fully understood. | |
Record name | Nelarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
121032-29-9 | |
Record name | Nelarabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121032-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nelarabine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121032299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nelarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nelarabine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755985 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nelarabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NELARABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60158CV180 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nelarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209-217 °C (with decomposition), 209 - 217 °C (decomposition) | |
Record name | Nelarabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01280 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nelarabine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015401 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nelarabine is a water-soluble prodrug of 9-β-D-arabinofuranosylguanine (ara-G). [ [] ] It is rapidly converted to ara-G by adenosine deaminase (ADA) and subsequently phosphorylated intracellularly to its active form, ara-G triphosphate (ara-GTP). [ [, , , ] ] Ara-GTP competes with deoxyguanosine triphosphate (dGTP) for incorporation into DNA, ultimately inhibiting DNA synthesis and leading to cell death. [ [, , ] ]
A: Studies demonstrate that T-cells exhibit greater sensitivity to Nelarabine compared to B-cells. [ [, ] ] This selectivity arises from a higher accumulation and prolonged retention of ara-GTP within T-cells. [ [, ] ]
ANone: The provided research papers primarily focus on clinical and pharmacological aspects of Nelarabine and do not delve into detailed spectroscopic characterization.
ANone: The provided research predominantly focuses on the clinical application of Nelarabine as a therapeutic agent. Information concerning material compatibility and stability under various conditions, catalytic properties and applications, computational chemistry modeling, and structure-activity relationship studies are not extensively discussed in these papers.
A: While specific stability data under different conditions are not extensively elaborated in the provided papers, one study mentions that ara-G, the active metabolite of Nelarabine, exhibits slow elimination from leukemia cells (median, >24 hours). [ [] ] This suggests a certain degree of intracellular stability.
ANone: The provided research articles primarily concentrate on clinical trials and efficacy of Nelarabine, and do not provide detailed insights into SHE regulations specifically.
A: Nelarabine undergoes rapid demethylation by ADA to form ara-G. [ [, ] ] Subsequently, ara-G is hydrolyzed to guanine. [ [] ] A smaller fraction of Nelarabine is hydrolyzed to methylguanine, which is then demethylated to guanine. Guanine is further metabolized to xanthine and ultimately uric acid. [ [] ] Renal elimination plays a minor role in Nelarabine clearance, accounting for only 5-10% and 20-30% of the administered dose for Nelarabine and ara-G, respectively. [ [] ]
A: Research indicates that the clearance of ara-G is higher in children compared to adults (0.312 vs. 0.213 L × h−1 × kg−1, respectively). [ [] ] Consequently, the half-life of ara-G is shorter in children than in adults (2.1 hours vs. 3.0 hours, respectively). [ [] ]
A: Yes, studies have revealed a positive correlation between intracellular ara-GTP concentrations and clinical response to Nelarabine. [ [, ] ] Patients who exhibited a response to Nelarabine therapy tended to have significantly higher intracellular ara-GTP levels compared to non-responders. [ [, ] ]
A: Clinical trials have demonstrated promising results for Nelarabine in treating relapsed or refractory T-ALL/LLy, achieving complete remission (CR) rates ranging from 13% to 23% in pediatric patients and 18% to 21% in adult patients. [ [, ] ] The Children's Oncology Group (COG) AALL0434 trial revealed that the addition of Nelarabine to the standard ABFM regimen significantly improved the 5-year disease-free survival (DFS) rate in newly diagnosed T-ALL patients. [ [] ]
A: Research suggests that changes in the expression of genes involved in Nelarabine's intracellular activation, inhibition of apoptosis, and activation of the Akt signaling pathway might contribute to acquired resistance. [ [] ] For instance, increased expression of the SAMHD1 gene, encoding a deoxynucleoside triphosphate triphosphohydrolase, has been linked to Nelarabine resistance. [ [] ]
A: The most common dose-limiting toxicity associated with Nelarabine is neurotoxicity, manifesting as peripheral neuropathy, somnolence, seizures, dizziness, confusion, and ataxia. [ [, , , , , ] ] The incidence and severity of neurotoxicity appear to be dose-dependent. [ [, ] ] Other adverse effects include myelosuppression (neutropenia, anemia, and thrombocytopenia), hepatotoxicity (elevated liver enzymes), and gastrointestinal disturbances. [ [, , ] ]
ANone: The provided research primarily centers on the clinical evaluation and application of Nelarabine. Information pertaining to specific drug delivery strategies, biomarkers, analytical methods, environmental impact, solubility, quality control, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, and historical context is not extensively addressed within these papers.
A: The US Food and Drug Administration (FDA) granted accelerated approval for Nelarabine in October 2005 for treating patients with relapsed or refractory T-ALL/T-LBL after at least two prior treatment regimens. [ [] ] The FDA recently granted full approval in March 2023 for the treatment of T-ALL. [ [] ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.